2-Chloro-5-fluoronicotinamide
Overview
Description
2-Chloro-5-fluoronicotinamide is an organic compound with the molecular formula C6H4ClFN2O It is a derivative of nicotinamide, where the hydrogen atoms at positions 2 and 5 of the pyridine ring are replaced by chlorine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-fluoronicotinamide can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloro-5-fluoronicotinic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or recrystallization techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help achieve high purity and consistent quality of the final product. Additionally, industrial production may incorporate advanced purification techniques such as chromatography and distillation to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoronicotinamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed to achieve reduction.
Major Products Formed
Nucleophilic substitution: Products include substituted nicotinamides with various functional groups replacing the chlorine atom.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include reduced forms of the amide group, such as amines.
Scientific Research Applications
2-Chloro-5-fluoronicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a tool compound for studying the biological activity of nicotinamide derivatives and their effects on cellular processes.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-fluoronicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain protein kinases or histone deacetylases, leading to changes in cell signaling, gene expression, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyridine: A related compound with similar structural features but lacking the amide group.
2-Chloro-5-fluoronicotinic acid: The carboxylic acid analog of 2-chloro-5-fluoronicotinamide.
5-Fluoronicotinamide: A compound with a fluorine atom at position 5 and an amide group, but without the chlorine atom at position 2.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties. These features influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-5-fluoropyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRZSLCUROLAAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504940 | |
Record name | 2-Chloro-5-fluoropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75302-64-6 | |
Record name | 2-Chloro-5-fluoropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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